
2-(Azepan-2-yl)ethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azepan-2-yl)ethan-1-ol hydrochloride is a chemical compound with the CAS RN®: 109859-93-0 . It is used in various fields such as life sciences, organic synthesis, and environmental testing .
Molecular Structure Analysis
The molecular structure of 2-(Azepan-2-yl)ethan-1-ol hydrochloride can be found in various chemical databases . For a detailed analysis, it’s recommended to use software tools that can visualize and analyze the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Azepan-2-yl)ethan-1-ol hydrochloride can be found in various chemical databases . These properties include molecular weight, density, melting point, boiling point, and more .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound serves as a key intermediate in synthesizing various eight-membered ring aminocyclitols, highlighting its utility in constructing complex molecular architectures. For instance, its utilization in synthesizing 2-Amino-4-chlorocyclooctanediol demonstrates the compound's versatility in organic synthesis and chemical transformations (Karavaizoglu & Salamci, 2020).
Protective Groups in Synthesis
- The compound is part of research focusing on developing novel protecting groups for alcohols, particularly in carbohydrate synthesis. This application is crucial for the selective functionalization and deprotection of hydroxyl groups, essential steps in synthesizing complex organic molecules (Timmer, Stocker, Northcote, & Burkett, 2009).
Sensor Development
- Research has explored the use of derivatives of "2-(Azepan-2-yl)ethan-1-ol hydrochloride" in developing new fluorescent sensors, particularly for metal ions like Cu(II). These sensors can detect specific ions with high selectivity and sensitivity, demonstrating the compound's potential in analytical chemistry and environmental monitoring (Yildirim & Kaya, 2010).
Novel Drug Design
- The compound has been explored in the synthesis of novel chiral-bridged azepanes, which shows potential in drug development due to their unique structural and stereochemical properties. These compounds could serve as building blocks for developing new pharmaceutical agents with specific biological activities (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).
Materials Science
- The compound's derivatives have been investigated for their potential in materials science, such as in the synthesis of poly(ether-ester) azo polymers designed for colon targeting. This research highlights the compound's role in developing responsive materials with specific degradation profiles for biomedical applications (Samyn, Kalala, Mooter, & Kinget, 1995).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(azepan-2-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c10-7-5-8-4-2-1-3-6-9-8;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXZTKFDNPBPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-2-yl)ethan-1-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

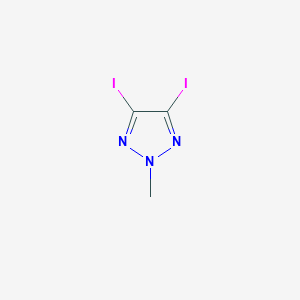
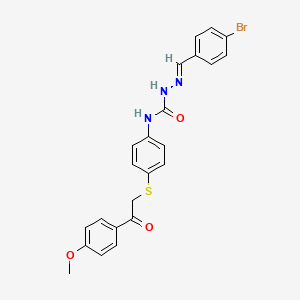
![1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2740180.png)
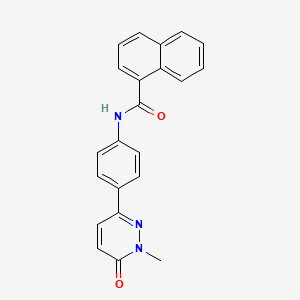
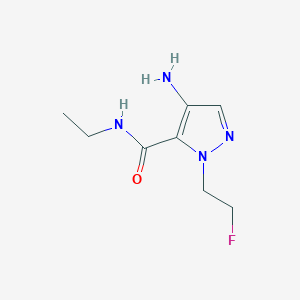
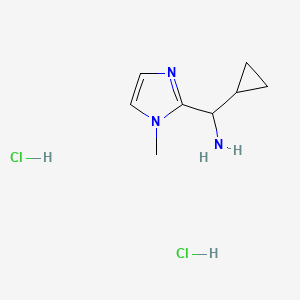
![1'-Tert-butyl 1-ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B2740189.png)
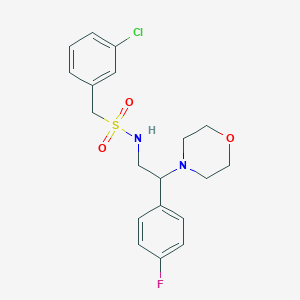
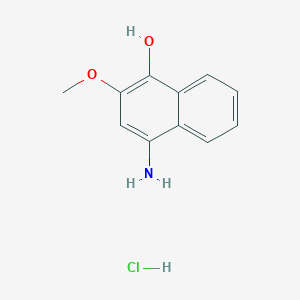
![N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2740195.png)
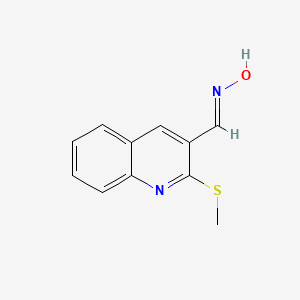
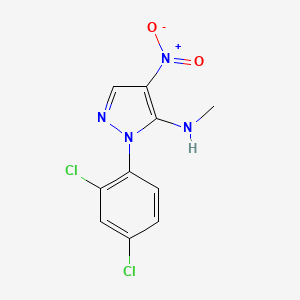
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2740198.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-4(1H)-pyridinone](/img/structure/B2740199.png)